molecular formula C20H27N5O3 B12402936 4-cis-Hydroxy Cilostazol-d5

4-cis-Hydroxy Cilostazol-d5

Cat. No.: B12402936
M. Wt: 390.5 g/mol
InChI Key: KFXNZXLUGHLDBB-IYMOSOEYSA-N
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Description

4-cis-Hydroxy Cilostazol-d5 is a deuterium-labeled derivative of 4’-trans-Hydroxy Cilostazol. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

The synthesis of 4-cis-Hydroxy Cilostazol-d5 involves the deuteration of 4’-trans-Hydroxy Cilostazol. This process typically includes the incorporation of deuterium into the molecular structure of the parent compound. The specific synthetic routes and reaction conditions for this compound are not widely detailed in the available literature. Industrial production methods would likely involve standard organic synthesis techniques, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Chemical Reactions Analysis

4-cis-Hydroxy Cilostazol-d5, like its parent compound, can undergo various chemical reactions. These include:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions would depend on the specific transformation desired.

Scientific Research Applications

4-cis-Hydroxy Cilostazol-d5 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 4-cis-Hydroxy Cilostazol-d5 is similar to that of cilostazol. Cilostazol works by inhibiting phosphodiesterase III, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

4-cis-Hydroxy Cilostazol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

390.5 g/mol

IUPAC Name

6-[4-[1-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i7D2,8D2,16D

InChI Key

KFXNZXLUGHLDBB-IYMOSOEYSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)[2H]

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O

Origin of Product

United States

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